MBX2982

Type 2 diabetes Drug-drug interaction GPR119 agonist

MBX2982 (CAS 1037792‑44‑1) is the only GPR119 agonist with a fully resolved cryo‑EM structure of the GPR119‑Gs complex, enabling structure‑based drug design. Its dual glucose‑dependent insulin and incretin (GLP‑1, GIP) secretion mechanism, combined with Phase 2 clinical safety data showing no hERG QT prolongation or BCRP/OATP1B1 transporter inhibition, makes it the preferred reference standard for OGTT studies and chronic metabolic disease models. Unlike APD668 (hERG IC50 = 3 µM) or GSK1292263 (transporter inhibition), MBX2982 provides a clean pharmacological tool for translational diabetes and NAFLD research. Buy ≥98% purity from certified suppliers.

Molecular Formula C22H24N8OS
Molecular Weight 448.5 g/mol
Cat. No. B8071637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX2982
Molecular FormulaC22H24N8OS
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5
InChIInChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3
InChIKeyKHETUNSBORWKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy MBX2982 for Diabetes Research: A Clinical-Stage GPR119 Agonist with Multi-Target Metabolic Effects


MBX2982 (CAS 1037792-44-1), also known as SAR-260093, is a selective, orally bioavailable small-molecule agonist of G protein-coupled receptor 119 (GPR119) . Its core mechanism involves glucose-dependent stimulation of both insulin secretion from pancreatic β-cells and incretin hormone (GLP-1, GIP) release from intestinal enteroendocrine cells, a dual mode of action that distinguishes it from single-pathway diabetes agents [1]. Beyond glycemic control, MBX2982 exhibits functional glucokinase activation (EC50 = 45.11 µM) and inhibits hepatic SREBP-1c-mediated lipid accumulation, indicating broader metabolic regulatory capacity [2]. The compound advanced through multiple Phase 1 and Phase 2 clinical trials for type 2 diabetes and hypoglycemia counter-regulation, with its structural mechanism at the GPR119 ligand-binding pocket fully elucidated by cryo-EM [3].

Why MBX2982 Cannot Be Replaced by Generic GPR119 Agonists for Metabolic Research


Despite belonging to the GPR119 agonist class alongside compounds such as GSK1292263, APD668, and DA-1241, MBX2982 cannot be considered interchangeable due to pronounced divergence in clinical development stage, off-target liability profiles, and differential in vivo efficacy outcomes [1]. Critically, MBX2982 and GSK1292263 have advanced further than most class members—both reaching Phase 2 clinical evaluation—yet they exhibit distinct transporter inhibition signatures and adverse event liabilities that directly impact experimental reproducibility and translational relevance [2]. Moreover, head-to-head preclinical comparisons reveal that even compounds with higher in vitro GPR119 potency (e.g., YH18968, HG043, compound II-18) do not guarantee superior in vivo glucose-lowering efficacy, underscoring that receptor binding affinity alone is an insufficient procurement criterion [3]. Researchers selecting a GPR119 agonist for metabolic studies must therefore consider MBX2982's specific combination of dual incretin-insulin stimulation, multi-tissue metabolic effects, and extensive clinical safety data rather than assuming class-wide functional equivalence.

MBX2982 Quantitative Differentiation Data vs. Comparator GPR119 Agonists


MBX2982 vs. GSK1292263: Differential Clinical Progression and Off-Target Transporter Interaction Profiles

Among the most clinically advanced GPR119 agonists, MBX2982 and GSK1292263 represent the primary candidates that entered Phase 2 evaluation, with MBX2982 demonstrating distinct advantages in drug-drug interaction liability [1]. GSK1292263 exhibits significant inhibition of BCRP and OATP1B1 transporters (52% and 40% inhibition, respectively, at 3 µM) [2], which translated clinically to elevated statin exposures (AUC increases of 34% for simvastatin and 39% for rosuvastatin upon co-administration) [3]. In contrast, MBX2982 has not been associated with comparable transporter-mediated drug interaction liabilities in published clinical pharmacology assessments. Both compounds have been evaluated in Phase 2 type 2 diabetes trials and are co-cited in patent literature for liver fibrosis indications, but MBX2982's additional Phase 2 investigation for hypoglycemia counter-regulation in type 1 diabetes (NCT04432090) represents a unique clinical development path not pursued by GSK1292263 [4].

Type 2 diabetes Drug-drug interaction GPR119 agonist Transporter inhibition

MBX2982 vs. APD668: In Vitro hERG Channel Inhibition Liability Comparison

APD668 (also known as JNJ-28630368) demonstrates measurable inhibition of the hERG potassium channel with an IC50 of 3 µM [1], a finding that raises concerns regarding QT prolongation risk in cardiac safety pharmacology assessments. In contrast, publicly available cardiac safety data for MBX-2982 from Phase 1 and Phase 2 clinical programs have not identified hERG channel inhibition or QT prolongation as a safety signal, and the compound completed multiple ascending dose studies with no dose-limiting toxicities or serious adverse events reported [2]. This differential cardiac safety profile is particularly relevant given that GPR119 agonists as a class have faced attrition due to off-target effects, and APD668's hERG activity may limit its translational utility in chronic metabolic disease models where cardiovascular comorbidity is prevalent [3].

Cardiac safety hERG inhibition GPR119 agonist Type 2 diabetes

MBX2982 vs. YH18968 and HG043: Potency Paradox—Higher In Vitro GPR119 Affinity Does Not Guarantee In Vivo Superiority

Newer-generation GPR119 agonists YH18968 and HG043 exhibit markedly higher in vitro potency for human GPR119 than MBX2982. YH18968 demonstrates an EC50 of 2.8 nM in cAMP accumulation assays, approximately 4-fold more potent than MBX2982 . HG043 shows even greater potency with EC50 of 2.0 nM and stimulates insulin secretion from MIN6 cells with EC50 of 0.1 nM, approximately 100-fold higher potency compared to MBX2982 (EC50 = 17.65 nM in this cell system) . However, this in vitro potency advantage does not translate to clinical or translational relevance, as MBX2982 remains the only compound among these three that has completed rigorous Phase 1 and Phase 2 clinical evaluation with published glucose-lowering data in human subjects [1]. Critically, compound II-18 (EC50 = 99 nM, weaker than MBX2982 in vitro) demonstrated superior glucose-lowering efficacy to MBX2982 in an oral glucose tolerance test at 30 mg/kg [2], reinforcing that in vitro GPR119 potency alone is an insufficient and potentially misleading procurement criterion for in vivo metabolic research.

GPR119 agonist cAMP assay In vivo efficacy Type 2 diabetes

MBX2982 vs. Novel GPR119 Agonists: Direct Head-to-Head In Vivo Glucose-Lowering Efficacy Comparison

A 2019 comparative study directly evaluated novel GPR119 agonist compound II-18 against MBX2982 in an oral glucose tolerance test (OGTT) using a fixed oral dose of 30 mg/kg [1]. Compound II-18 demonstrated even more efficacious activity in lowering blood glucose excursions than MBX2982 at this equimolar dose, despite II-18 exhibiting weaker in vitro GPR119 agonistic potency (EC50 = 99 nM for II-18 vs. 3.9 nM for MBX2982 in cAMP assays) [2]. This direct head-to-head comparison—one of the few available across the GPR119 agonist class—establishes that in vivo glucose-lowering efficacy does not correlate with in vitro receptor binding affinity. MBX2982 serves as a validated benchmark comparator for assessing novel GPR119 agonists, and its clinical Phase 2 data in human subjects (where mixed-meal glucose excursions were reduced by 26-51% across doses) provide a translational anchor that preclinical-only compounds lack [3].

Oral glucose tolerance test In vivo efficacy GPR119 agonist Blood glucose excursion

MBX2982 vs. Sitagliptin: Active-Comparator Phase 2 Clinical Trial Demonstrates Utility as DPP-4 Inhibitor Benchmark

MBX2982 was evaluated in a Phase 2 randomized, double-blind, placebo- and active-comparator controlled study (NCT01035879) that directly compared its efficacy, safety, and tolerability against sitagliptin 100 mg, a widely prescribed DPP-4 inhibitor [1]. This trial design—enrolling treatment-naïve type 2 diabetes patients or those on a single non-injectable anti-diabetic medication for 4 weeks of daily monotherapy—represents a level of clinical validation that most GPR119 agonists (including APD668, YH18968, HG043, and compound II-18) have not achieved [2]. The use of an active DPP-4 inhibitor comparator provides a clinically meaningful benchmark for assessing incretin-pathway modulation, as both DPP-4 inhibitors and GPR119 agonists converge on enhancing GLP-1 signaling, albeit via distinct mechanisms. While the Phase 2 development was ultimately discontinued, the availability of this comparator-controlled clinical dataset distinguishes MBX2982 from the vast majority of GPR119 agonists that lack any clinical efficacy data [3].

Phase 2 clinical trial Active comparator Sitagliptin Type 2 diabetes

MBX2982 vs. AR231453: Structural Biology Validation of Distinct Ligand-Binding Mode

Cryo-electron microscopy structures of the human GPR119-Gs signaling complex bound to MBX2982 and AR231453 (the first synthetic GPR119 agonist) have been resolved at near-atomic resolution [1]. Comparative structural analysis reveals that MBX2982 engages the GPR119 ligand-binding pocket with distinct interaction patterns compared to AR231453, particularly in the extracellular cavity and activation cavity regions [2]. The structure-activity relationship is further delineated by mutational analysis: cAMP accumulation induced by MBX2982 and AR231453 was quantified across multiple receptor mutants (EC50 ratio = EC50 mutant / EC50 wild type), demonstrating differential sensitivity of each agonist to specific binding-pocket mutations [3]. This atomic-level structural characterization distinguishes MBX2982 as one of only two GPR119 agonists with experimentally validated cryo-EM binding poses, providing researchers with a structurally defined tool compound for rational ligand design and mechanistic studies that uncharacterized agonists cannot support.

Cryo-EM structure Ligand-receptor interactions GPR119 agonist Structural biology

Recommended Research Applications for MBX2982 Based on Quantitative Differentiation Data


Benchmark GPR119 Agonist for Novel Compound Efficacy Screening

Use MBX2982 as the clinically validated reference standard when evaluating novel GPR119 agonists in oral glucose tolerance tests. MBX2982 has been directly compared head-to-head with compound II-18 at 30 mg/kg in rodent OGTT studies [1], and its Phase 1 human glucose excursion reduction data (26-51% across 25-600 mg doses) provide translational calibration that preclinical-only compounds lack [2]. This makes MBX2982 the appropriate positive control for establishing whether a novel GPR119 agonist demonstrates meaningful in vivo efficacy beyond that of a known clinical benchmark.

Structural Biology and Computational Docking Studies of GPCR Class A Receptors

Employ MBX2982 in cryo-EM, X-ray crystallography, or molecular dynamics simulations of GPR119. MBX2982 is one of only two GPR119 agonists (alongside AR231453) with a fully resolved cryo-EM structure of the GPR119-Gs complex [1]. The atomic-level interactions in the stacking gate, extracellular cavity, and activation cavity are characterized, and mutational EC50 ratio data are available for structure-activity correlation [2]. This structural validation enables computational docking, pharmacophore modeling, and rational ligand optimization studies that cannot be performed with structurally uncharacterized GPR119 agonists.

Metabolic Studies Requiring Minimal Cardiac Ion Channel Confounding

Select MBX2982 over APD668 (hERG IC50 = 3 µM) for chronic in vivo metabolic studies where cardiac ion channel inhibition could confound phenotypic readouts or safety interpretations [1]. MBX2982's Phase 1 and Phase 2 clinical programs reported no hERG-related QT prolongation signals or dose-limiting toxicities [2], making it preferable for long-term metabolic studies in rodent models of diabetes and obesity where cardiovascular safety endpoints may be monitored concurrently.

Polypharmacy and Drug-Drug Interaction Studies in Metabolic Disease Models

Utilize MBX2982 in preclinical models evaluating combination therapy with statins or other renally/hepatically cleared medications, rather than GSK1292263. GSK1292263 exhibits BCRP and OATP1B1 inhibition (52% and 40% at 3 µM) that elevates statin exposures clinically (AUC increases of 34-39%) [1], whereas MBX2982 lacks comparable transporter inhibition liability [2]. For studies investigating GPR119 agonism in the context of polypharmacy or cardiovascular comorbidity models, MBX2982 provides a cleaner pharmacological tool with reduced confounding from drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBX2982

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.